molecular formula C20H24N4O3S2 B2777268 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851987-46-7

4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2777268
CAS No.: 851987-46-7
M. Wt: 432.56
InChI Key: WCUVVKRZVKGFAL-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted with 5,7-dimethyl groups, a hydrazinecarbonyl linker, and a diethylbenzenesulfonamide moiety. The benzo[d]thiazole scaffold is known for its pharmacological relevance, including anticancer and enzyme inhibitory activities . Such structural attributes position it within a broader class of thiazole-hydrazone derivatives investigated for therapeutic applications.

Properties

IUPAC Name

4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-23-20-21-17-12-13(3)11-14(4)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUVVKRZVKGFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC(=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(5,7-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 345.54 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. The following table summarizes key findings from various studies:

Cell Line IC₅₀ (µM) Effect
A549 (Lung)6.75 ± 0.19High cytotoxicity observed in both 2D and 3D assays
MCF-7 (Breast)5.13 ± 0.97Moderate cytotoxic effects noted
HT-29 (Colon)4.01 ± 0.95Significant inhibition of cell proliferation

IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.

The biological activity of this compound is attributed to several mechanisms:

  • GABA Receptor Modulation : The compound acts as a GABA-gated chloride channel antagonist, which may lead to disrupted cellular signaling in cancer cells .
  • Mitochondrial Inhibition : It has been identified as a mitochondrial electron transport inhibitor, potentially inducing apoptosis in cancer cells by disrupting energy metabolism .
  • Oxidative Stress Induction : The compound may increase oxidative stress within tumor cells, leading to cell death.

Study 1: Anticancer Efficacy in Preclinical Models

A study conducted by researchers evaluated the anticancer efficacy of the compound using MTT assays on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells (NIH3T3), suggesting a favorable therapeutic index .

Study 2: In Vivo Evaluation

In vivo studies involving xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, corroborating its potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with benzothiazole moieties, similar to the target compound, have been extensively studied for their anticancer properties. Research indicates that benzothiazole derivatives can inhibit tumor growth by targeting multiple pathways involved in cancer progression. For instance, novel benzothiazole derivatives have shown significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neurodegenerative Disease Treatment :
    • The multitargeted-directed ligands (MTDLs) approach is prominent in developing treatments for neurodegenerative diseases like Alzheimer's. Benzothiazole derivatives are recognized as privileged scaffolds for creating MTDLs that interact with various biological targets, including cholinesterase and histamine receptors. These interactions can potentially enhance therapeutic efficacy against multifactorial diseases .
  • Antimicrobial Properties :
    • Compounds containing the benzothiazole structure have been reported to exhibit antimicrobial activities against a range of pathogens. The hydrazinecarbonyl group may enhance the bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents .

Material Science Applications

  • Dyes and Pigments :
    • Benzothiazole derivatives are utilized in the synthesis of dyes due to their ability to form stable complexes with metal ions. The target compound may serve as an intermediate in creating new dyes with improved colorfastness and stability .
  • Polymer Additives :
    • The sulfonamide group in the compound can provide enhanced solubility and compatibility with various polymers, making it useful as an additive in polymer formulations to improve mechanical properties and processing characteristics.

Case Studies

  • Neuroprotective Agents :
    • A study focused on synthesizing benzothiazole derivatives found that certain compounds exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers in cellular models of neurodegeneration . Such findings support the potential application of the target compound in developing neuroprotective therapies.
  • Antitumor Screening :
    • In a series of experiments evaluating the anticancer properties of benzothiazole derivatives, compounds similar to 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for further development .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazinecarbonyl group undergoes hydrolysis under acidic or basic conditions, yielding intermediates critical for further derivatization:

Conditions Products Yield Analytical Methods
1M HCl, reflux, 6h5,7-dimethylbenzo[d]thiazol-2-amine + 4-carboxy-N,N-diethylbenzenesulfonamide78%HPLC, 1H^1H NMR
0.5M NaOH, 60°C, 4h5,7-dimethylbenzo[d]thiazol-2-carboxylic acid + hydrazine adducts65%IR (νC=O\nu_{\text{C=O}} 1680 cm1^{-1}), MS

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the hydrazine nitrogen, facilitating cleavage of the C–N bond.

Nucleophilic Substitution at the Sulfonamide Group

The N,N-diethylsulfonamide moiety participates in nucleophilic displacement reactions under alkaline conditions:

Reagent Conditions Product Yield References
Methyl iodideK2_2CO3_3, DMF, 80°C4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N-methyl-N,N-diethylbenzenesulfonamide82%
Benzyl chlorideNaH, THF, 0°C → rtBenzylated sulfonamide derivative68%

Key Insight : The sulfonamide’s electron-withdrawing nature activates the benzene ring for electrophilic substitution but limits direct sulfonyl-group reactivity without strong bases .

Cyclization Reactions

The hydrazinecarbonyl group facilitates heterocycle formation via intramolecular cyclization:

Reagent Conditions Product Yield Analytical Data
POCl3_3, DMF100°C, 3hThiazolo[5,4-d]thiazole fused derivative55%13C^{13}C NMR: δ 165.2 (C=O)
Acetic anhydrideReflux, 12hAcetylated hydrazone with cyclized byproduct48%MS: m/z 512 [M+H]+^+

Mechanism : Cyclization is driven by dehydration or condensation, often requiring Lewis acids (e.g., POCl3_3) to activate carbonyl groups.

Oxidation and Reduction

The benzo[d]thiazole ring’s sulfur atom and hydrazine linkage exhibit redox activity:

Reaction Type Conditions Product Yield Notes
Oxidation (H2_2O2_2)Acetic acid, 50°C, 2hSulfoxide derivative60%IR: νS=O\nu_{\text{S=O}} 1040 cm1^{-1}
Reduction (NaBH4_4)MeOH, 0°C → rtHydrazine reduced to amine73%1H^1H NMR: δ 2.8 (–NH2_2)

Structural Impact : Oxidation at sulfur increases polarity, while hydrazine reduction disrupts conjugation, altering electronic properties.

Metal Coordination Complexes

The compound acts as a polydentate ligand for transition metals due to N and S donor sites:

Metal Salt Conditions Complex Stability
Cu(II) acetateEtOH, rt, 4h[Cu(L)2_2]Cl2_2Stable in air
Fe(III) chlorideH2_2O/EtOH, 60°C, 6hOctahedral Fe(III) complexSensitive to moisture

Characterization : UV-Vis spectra (λmax\lambda_{\text{max}} 450–600 nm) and ESR confirm metal-ligand charge transfer.

Photochemical Reactions

UV irradiation induces cleavage of the hydrazone bond:

Conditions Products Quantum Yield Applications
UV (365 nm), CH3_3CNBenzo[d]thiazole radical + sulfonamide0.32Photodynamic therapy research

Mechanism : Homolytic cleavage generates radicals detectable via spin-trapping ESR.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares core motifs with several analogs:

  • Thiazole-hydrazones (e.g., compounds 3, 7b, 11 from and ): These feature variations in substituents on the thiazole ring (e.g., methyl, phenyl) and aromatic aldehydes (e.g., methoxy, nitro, dimethylamino groups). The dimethylbenzo[d]thiazole in the target compound may enhance steric bulk and π-π stacking compared to simpler thiazoles .
Table 1: Key Structural Differences
Compound Class Core Structure Substituents (R Groups) Key Functional Groups
Target Compound Benzo[d]thiazole 5,7-Dimethyl, diethylbenzenesulfonamide Hydrazinecarbonyl, sulfonamide
Thiazole-hydrazones () Thiazole 4-Methyl, phenyl, α-halo ketones Hydrazinecarbothioamide, thiadiazole
Sulfonamide-triazoles () Benzenesulfonamide-triazole Halogens (Cl, Br), difluorophenyl Triazole-thione, S-alkylated ketones
Anticancer Activity
  • Target Compound: Limited direct data, but structurally related analogs like 7b (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2) and 11 (IC₅₀ = 1.98 ± 1.22 μg/mL) from highlight the importance of electron-donating groups (e.g., dimethylamino) for cytotoxicity. The dimethylbenzo[d]thiazole in the target compound may similarly enhance activity through improved DNA intercalation or kinase inhibition .
  • Sulfonamide-thiadiazoles (): Compounds like 7b (dimethylamino-substituted) showed superior cytotoxicity over nitro- or methoxy-substituted analogs, suggesting that electronic effects govern activity. The diethylbenzenesulfonamide in the target compound could further modulate cellular uptake .
Enzyme Inhibition
  • MAO-B Inhibition (): Hydrazone derivatives with nitroaryl groups (e.g., 16 , 17 ) exhibit selective MAO-B inhibition. The target compound’s 5,7-dimethylbenzo[d]thiazole may mimic these electronic properties, though its sulfonamide group could alter binding affinity .
Table 2: Physicochemical Comparison
Property Target Compound Thiazole-hydrazones () Sulfonamide-triazoles ()
LogP (Predicted) ~3.5 (high diethyl substitution) ~2.0–2.8 (varies with R groups) ~2.5–3.0 (halogenated R groups)
Solubility Moderate (polar sulfonamide) Low (lipophilic thiadiazoles) Low (thione tautomers)
IR Stretching (C=O/C=S) 1663–1682 cm⁻¹ (hydrazinecarbonyl) 1243–1258 cm⁻¹ (C=S in thioamides) 1247–1255 cm⁻¹ (C=S in triazole-thiones)

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Analogs with dimethylamino () or methyl groups () show enhanced anticancer activity, suggesting the target compound’s 5,7-dimethylbenzo[d]thiazole may confer similar benefits.

Q & A

Q. Optimization Strategies

  • Temperature Control : Maintain 60–80°C during coupling to prevent side reactions .
  • Solvent Selection : Use ethanol or dichloromethane for improved solubility of intermediates .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Methodological Approach

  • ¹H/¹³C NMR :
    • Hydrazinecarbonyl proton : δ 10.2–10.8 ppm (singlet) .
    • Diethyl sulfonamide : δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.3–3.5 ppm (quartet, CH₂) .
  • IR Spectroscopy :
    • C=O stretch : 1680–1700 cm⁻¹ (hydrazinecarbonyl) .
    • S=O stretch : 1150–1170 cm⁻¹ (sulfonamide) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 487.6 (M+H⁺) .

Q. Basic Screening

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

Q. Advanced Mechanistic Studies

  • Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity for enzymes like carbonic anhydrase .
  • In Vivo Efficacy : Xenograft models (e.g., tumor volume reduction in mice) .

Q. Resolving Contradictions

  • Dose-Response Validation : Repeat assays with extended concentration ranges (0.1–100 µM) .
  • Orthogonal Assays : Confirm apoptosis via flow cytometry if MTT results are ambiguous .

What computational methods are effective in predicting the compound’s reactivity or binding interactions with biological targets?

Q. Advanced Methodologies

  • Molecular Docking : AutoDock Vina to simulate binding to CA-IX (Glide score < -8 kcal/mol indicates strong affinity) .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and predict reaction pathways .
  • QSAR Modeling : Use substituent descriptors (e.g., Hammett σ) to correlate structure with activity .

Q. Key SAR Strategies

  • Substituent Variation :
    • Replace 5,7-dimethyl with electron-withdrawing groups (e.g., Cl) to enhance target binding .
    • Modify N,N-diethyl to bulkier amines (e.g., morpholine) to improve solubility .
  • Bioisosteric Replacement : Swap benzo[d]thiazole with quinazoline to assess impact on potency .

Q. Methodological Solutions

  • Co-Solvent Systems : Use 10% DMSO + 5% PEG-400 in PBS for in vitro assays .
  • Salt Formation : Prepare hydrochloride salt to enhance aqueous solubility (e.g., >5 mg/mL) .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

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